molecular formula C24H25N3O5 B11454035 ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11454035
M. Wt: 435.5 g/mol
InChI Key: QBFIHIMIERYUPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a benzoate ester. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Mechanism of Action

The mechanism of action of ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₄
  • Molecular Weight : 357.41 g/mol
  • CAS Number : 860783-85-3

This compound features a benzoate moiety linked to a pyrrolidine derivative, which is further substituted with an indole ring. The presence of the methoxy group on the indole is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12.5 µM) after 48 hours of exposure, indicating its potential as a therapeutic agent against breast cancer .

Neuroprotective Effects

The compound has also shown neuroprotective effects in models of neurodegenerative diseases. It appears to enhance the levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function.

Research Findings : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with multiple signaling pathways:

  • Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell signaling.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly serotonin and dopamine, due to the presence of the indole moiety.

Comparative Biological Activity Table

Activity Type Effect Cell Line/Model IC50/EC50 Value
AnticancerInduces apoptosisMCF-7 (Breast Cancer)12.5 µM
NeuroprotectionEnhances BDNF levelsRodent Model (Alzheimer's)N/A
Anti-inflammatoryReduces cytokine productionRAW 264.7 MacrophagesN/A

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 4-[3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H25N3O5/c1-3-32-24(30)15-4-6-17(7-5-15)27-22(28)13-21(23(27)29)25-11-10-16-14-26-20-9-8-18(31-2)12-19(16)20/h4-9,12,14,21,25-26H,3,10-11,13H2,1-2H3

InChI Key

QBFIHIMIERYUPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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